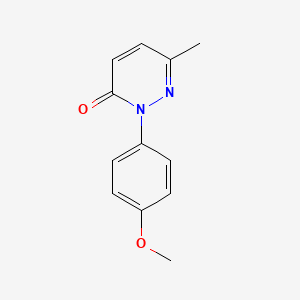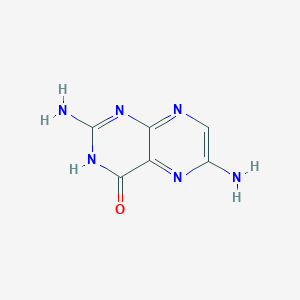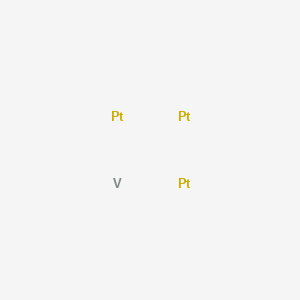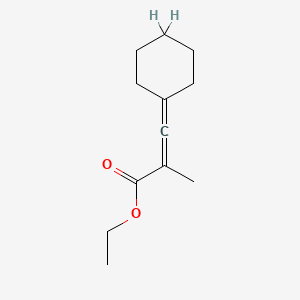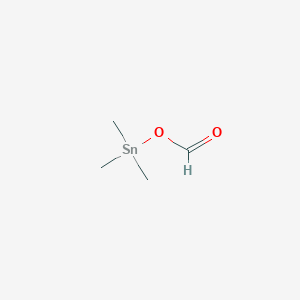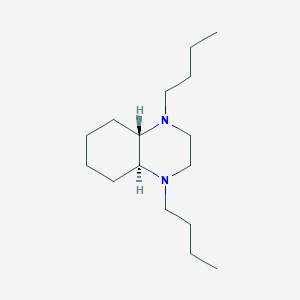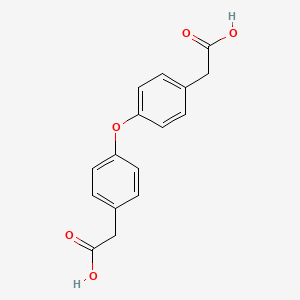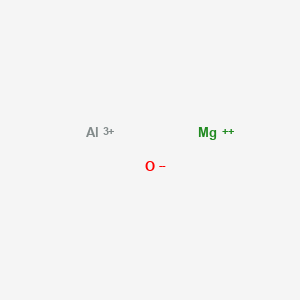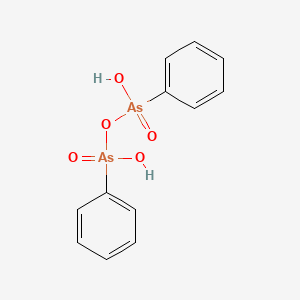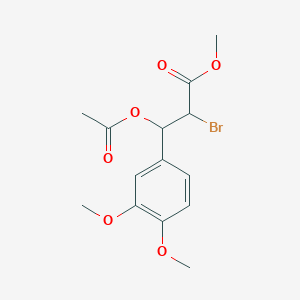![molecular formula C10H12O3 B14725734 [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 5947-21-7](/img/structure/B14725734.png)
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the second carbon of the ring. The compound’s chirality arises from the presence of stereogenic centers at the 2nd and 4th positions of the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mecanismo De Acción
The mechanism by which [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
[(2R,4S)-2-Phenyl-1,3-dioxan-4-yl]methanol: Similar structure but with a six-membered dioxane ring.
[(2R)-2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol]: Contains a trimethylsilyl group instead of the dioxolane ring.
[(1S,2R)-2-(Dibenzylamino)-1-phenyl-1-propanol]: Features a dibenzylamino group and lacks the dioxolane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
5947-21-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
[(2R,4S)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Clave InChI |
AUDDNHGBAJNKEH-VHSXEESVSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](O1)C2=CC=CC=C2)CO |
SMILES canónico |
C1C(OC(O1)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


